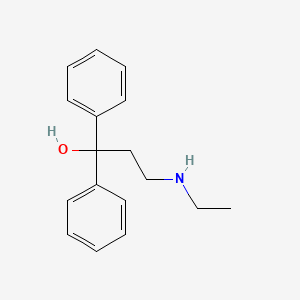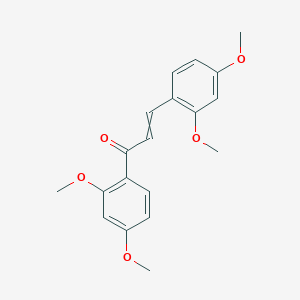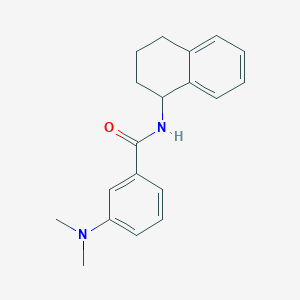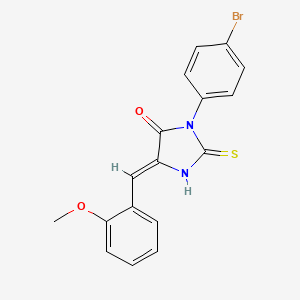methanone CAS No. 202808-24-0](/img/structure/B14157386.png)
[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a quinoline ring, a pyrazole ring, and a methanone group, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline ring through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid and an oxidizing agent. The bromination of the quinoline ring is achieved using bromine in an organic solvent.
Subsequent steps involve the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The final step includes the coupling of the quinoline and pyrazole intermediates with the 3-chlorophenylmethanone moiety under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and application.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in the fields of electronics, photonics, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 7-bromo-3-hydroxy-2-naphthoic acid compound with N’-{(E)-4-[(6-methoxy-8-quinolinyl)amino]pentyl}-N,N-dimethylimidoformamide
- (-)-carvone from spearmint
Uniqueness
Compared to similar compounds, 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone stands out due to its unique combination of functional groups and structural complexity
Propiedades
Número CAS |
202808-24-0 |
|---|---|
Fórmula molecular |
C31H21BrClN3O2 |
Peso molecular |
582.9 g/mol |
Nombre IUPAC |
6-bromo-3-[2-(3-chlorobenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H21BrClN3O2/c32-22-14-15-25-24(17-22)28(20-10-5-2-6-11-20)29(30(37)34-25)26-18-27(19-8-3-1-4-9-19)36(35-26)31(38)21-12-7-13-23(33)16-21/h1-17,27H,18H2,(H,34,37) |
Clave InChI |
QJRUWWHITMCLEK-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)

![9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole](/img/structure/B14157320.png)
![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)

![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)


![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)

![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)

